Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a chemical compound with the molecular formula C10H9F3O2 . It is a colorless liquid with a fruity odor and is commonly used in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is denoted by the InChI code 1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 . This indicates that the molecule consists of an ethyl group (C2H5-) attached to a difluoro (4-fluorophenyl)acetate group.Scientific Research Applications
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Pharmaceutical Research
- Application : Indole derivatives, which can be synthesized using similar compounds, have shown diverse biological activities .
- Methods : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Chemical Synthesis
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Chemical Synthesis
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Pharmaceutical Research
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Chemical Synthesis
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Pharmaceutical Research
Safety And Hazards
Safety data sheets indicate that exposure to Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate should be avoided. In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes .
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJOXVLRFWKBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate |
Synthesis routes and methods
Procedure details
Citations
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